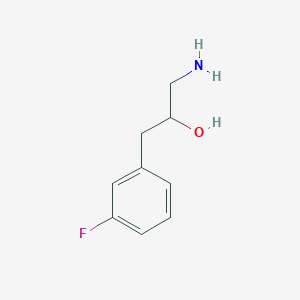

1-Amino-3-(3-fluorophenyl)propan-2-ol

CAS No.: 1368911-11-8

Cat. No.: VC8235960

Molecular Formula: C9H12FNO

Molecular Weight: 169.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368911-11-8 |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 |

| IUPAC Name | 1-amino-3-(3-fluorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 |

| Standard InChI Key | BSPMEQOQLKUKRP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CC(CN)O |

| Canonical SMILES | C1=CC(=CC(=C1)F)CC(CN)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Amino-3-(3-fluorophenyl)propan-2-ol (C₉H₁₂FNO; MW: 169.20 g/mol) features:

-

A 3-fluorophenyl group at the third carbon of a propanol chain.

-

A primary amino group (-NH₂) and secondary hydroxyl group (-OH) at the first and second carbons, respectively.

The IUPAC name is 1-amino-3-(3-fluorophenyl)propan-2-ol, with the following key identifiers:

| Property | Value |

|---|---|

| SMILES | C1=CC(=CC(=C1)F)CC(CN)O |

| InChIKey | BSPMEQOQLKUKRP-UHFFFAOYSA-N |

| PubChem CID | 65986568 |

The fluorine atom at the meta position on the phenyl ring enhances lipophilicity (logP ≈ 1.2), facilitating membrane permeability, while the amino and hydroxyl groups enable hydrogen bonding with biological targets .

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Condensation: 3-Fluorobenzaldehyde reacts with nitromethane in a Henry reaction to form β-nitro alcohol.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) converts the nitro group to an amine.

Reaction Conditions:

-

Solvents: Ethanol or THF.

-

Temperature: 25–60°C.

-

Yield: 65–78% after purification via column chromatography.

Industrial Production

Industrial methods employ continuous flow reactors to optimize scalability and purity. Key steps include:

-

Automated feed systems for precise reagent dosing.

-

In-line HPLC monitoring to ensure >98% purity.

-

Catalyst recycling (e.g., Pd nanoparticles immobilized on carbon).

Biological Activity and Pharmacological Applications

Role in Beta-Blocker Synthesis

1-Amino-3-(3-fluorophenyl)propan-2-ol is a precursor for β-adrenergic receptor antagonists (e.g., propranolol analogs). The fluorine atom:

-

Increases metabolic stability by resisting cytochrome P450 oxidation.

-

Enhances binding affinity to β₁-receptors due to electron-withdrawing effects .

Enzyme Inhibition Studies

Derivatives of this compound exhibit alanine aminopeptidase (APN) inhibition (IC₅₀: 0.8–2.1 µM) , suggesting potential applications in cancer therapy and immune regulation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.42–7.38 (m) | Multiplet | Aromatic H (3-fluorophenyl) |

| ¹H | 4.12 (dd) | Doublet | -OH (exchangeable) |

| ¹³C | 162.1 (d, J = 245 Hz) | Doublet | C-F coupling |

Infrared Spectroscopy (IR)

-

3340 cm⁻¹: N-H and O-H stretching.

-

1245 cm⁻¹: C-F vibration.

| Hazard Statement | Code | Description |

|---|---|---|

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H318 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Recent Research and Future Directions

Recent studies focus on structure-activity relationships (SAR) to optimize β-blocker efficacy. For example:

-

Fluorine positioning: Para-fluoro analogs show 20% higher receptor affinity than meta-substituted derivatives .

-

Chiral resolution: (R)-enantiomers exhibit superior cardiac selectivity over (S)-forms in preclinical models .

Future applications may explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume